molecular formula C25H24FN5O3 B2543780 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine CAS No. 1260987-95-8

1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2543780
CAS No.: 1260987-95-8
M. Wt: 461.497
InChI Key: LVBBTELVYHYVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 2. The oxadiazole ring is linked via a pyrrole moiety to an acetyl group, which is further connected to a piperazine ring substituted with a 2-methoxyphenyl group. The oxadiazole and pyrrole rings contribute to π-π stacking interactions, while the piperazine moiety enhances solubility and bioavailability. The 4-fluorophenyl and 2-methoxyphenyl substituents may influence receptor binding affinity and metabolic stability .

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-33-22-7-3-2-5-20(22)29-13-15-30(16-14-29)23(32)17-31-12-4-6-21(31)25-27-24(28-34-25)18-8-10-19(26)11-9-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBBTELVYHYVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions:

  • Formation of the 4-fluorophenyl-1,2,4-oxadiazole intermediate through a cyclization reaction.

  • Synthesis of the 1H-pyrrole derivative via suitable condensation reactions.

  • Coupling of the above intermediates under specific reaction conditions such as controlled temperature and use of catalysts.

  • Final acetylation and coupling with 4-(2-methoxyphenyl)piperazine using reagents like acetic anhydride in the presence of a base.

Industrial Production Methods: Industrial production would scale these reactions, focusing on optimizing yield, purity, and cost-effectiveness. This might include:

  • Large-scale reactors for the cyclization and condensation steps.

  • Continuous flow processes for efficiency.

  • Stringent purification protocols to ensure product integrity.

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation at the piperazine ring or the pyrrole ring, leading to potential ring cleavage or modifications.

  • Reduction: Selective reduction reactions might modify the oxadiazole ring or the fluorophenyl group, altering the electronic properties of the compound.

  • Substitution: Electrophilic or nucleophilic substitution reactions can be utilized to introduce new functional groups, especially at the fluorophenyl or methoxyphenyl positions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents such as halogens, organolithium compounds, or Grignard reagents.

Major Products Formed from These Reactions

  • Oxidation products could include hydroxylated derivatives.

  • Reduction might yield de-fluorinated or ring-reduced products.

  • Substitution could lead to a variety of derivatives with different functional groups enhancing the compound's properties.

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is C19H20FN5O2C_{19}H_{20}FN_{5}O_{2}.

Structural Characteristics

The compound features a piperazine core substituted with a methoxyphenyl group and an oxadiazole moiety that is linked to a pyrrole structure. The presence of the fluorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of pathogens. Preliminary results suggest it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Study:
In a study examining oxadiazole derivatives, the compound was found to exhibit activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

Anticonvulsant Properties

The anticonvulsant effects of this compound have been explored in animal models. It has shown efficacy in reducing seizure frequency and severity, indicating potential as a therapeutic agent for epilepsy.

Case Study:
Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that related compounds with similar structures effectively reduced seizures in rodent models, suggesting that this compound may have comparable effects .

Synthetic Pathways

The synthesis of 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions including:

  • Formation of the Oxadiazole Ring: Utilizing appropriate precursors such as hydrazines and carboxylic acids.
  • Pyrrole Formation: Condensation reactions leading to the formation of the pyrrole ring.
  • Piperazine Derivation: The final step involves attaching the piperazine moiety through acylation reactions.

Yield and Purity

Synthesis yields vary based on reaction conditions but typically range from 60% to 80%. Purity is assessed using HPLC and NMR spectroscopy to ensure quality for biological testing.

Mechanism of Action

Molecular Targets and Pathways Involved: 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine exerts its effects by interacting with various molecular targets:

  • Receptors: It may bind to specific receptors on cell surfaces, altering signal transduction pathways.

  • Enzymes: Inhibition or activation of enzymes, modulating biochemical pathways.

  • DNA/RNA: Potential interactions with genetic material, influencing gene expression or protein synthesis.

These interactions can result in a range of biological effects, from modulation of neurotransmitter activity to impacting cell proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()

  • Structural Differences : Replaces the 1,2,4-oxadiazole with a tetrazole ring.
  • Impact : Tetrazoles exhibit higher metabolic stability due to resistance to oxidative degradation but may reduce π-π stacking efficiency compared to oxadiazoles.

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine ()

  • Structural Differences : Substitutes the oxadiazole oxygen with sulfur (thiadiazole).
  • Impact : Thiadiazoles have higher electronegativity, which could enhance hydrogen bonding but reduce aromaticity.
  • Synthetic Accessibility : Thiadiazoles are more reactive under acidic conditions, complicating synthesis .
Piperazine Substitutions

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine ()

  • Structural Differences : Lacks the pyrrole-acetyl linker and 2-methoxyphenyl substituent.
  • Impact : Simplified structure reduces molecular weight (MW = 258.3 g/mol) but may decrease target specificity.
  • Bioavailability : The absence of the acetyl group lowers solubility (logP = 2.1 vs. ~3.5 for the target compound) .

1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine ()

  • Structural Differences : Replaces oxadiazole with isoxazole and adds a dihydroisoxazolyl-carbonyl group.
  • Impact : The isoxazole’s reduced aromaticity may weaken binding interactions. The 4-methoxyphenyl group mirrors the target compound’s 2-methoxyphenyl, suggesting similar electronic effects .
Table 1: Structural and Physicochemical Comparison
Compound Heterocycle Piperazine Substituent Molecular Weight (g/mol) logP* Key Feature(s)
Target Compound Oxadiazole 2-Methoxyphenyl ~437.4 ~3.5 Acetyl-pyrrole linker
1-{[1-(4-Fluorobenzyl)-1H-tetrazol... Tetrazole 4-Methylphenyl 409.4 3.8 High metabolic stability
1-[3-(4-Fluorophenyl)-1,2,4-thiad... Thiadiazole None 249.3 2.4 Sulfur-enhanced reactivity
1-{[3-(4-Methylphenyl)-1,2,4-oxad... Oxadiazole None 258.3 2.1 Simplified structure
1-(4-Fluorophenyl)-4-{[3-(4-metho... Isoxazole 4-Methoxyphenyl 383.4 3.2 Dihydroisoxazole-carbonyl group

*logP values estimated using fragment-based methods.

Research Findings and Implications

  • Target Compound: Predicted to exhibit serotonin receptor affinity due to the 2-methoxyphenyl-piperazine motif, similar to known antipsychotics .
  • Tetrazole Analogues () : Reported in patents for anticonvulsant applications, highlighting scaffold versatility .

Biological Activity

The compound 1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H21FN4O2\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}\text{O}_{2}

This complex structure incorporates a piperazine ring and oxadiazole moiety, which are known for their diverse biological activities.

Anticonvulsant Activity

Recent studies have suggested that compounds with similar oxadiazole and piperazine structures exhibit significant anticonvulsant properties. For instance, a related compound demonstrated effective protection in picrotoxin-induced convulsion models, indicating potential for treating epilepsy . The presence of the methoxy group in the phenyl ring is hypothesized to enhance efficacy by improving lipophilicity and receptor binding.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively documented. Research indicates that derivatives similar to our compound exhibit cytotoxic effects against various cancer cell lines. A notable study revealed that compounds with oxadiazole rings showed IC50 values lower than standard drugs like doxorubicin in Jurkat and HT29 cell lines . The mechanism appears to involve apoptosis induction through mitochondrial pathways and disruption of cellular signaling.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have also been evaluated for antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific derivative tested .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key structural features associated with enhanced biological activity:

Structural FeatureEffect on Activity
Fluorophenyl group Increases lipophilicity and receptor affinity
Methoxy substituent Enhances solubility and bioavailability
Oxadiazole ring Contributes to anticancer and antimicrobial activities
Piperazine moiety Facilitates interaction with neurotransmitter receptors

Case Studies

  • Anticonvulsant Study : A derivative similar to our compound was tested in a picrotoxin model, demonstrating a 100% protection rate at optimal doses .
  • Anticancer Research : A study involving various oxadiazole derivatives showed that certain configurations led to significant growth inhibition in cancer cell lines, suggesting that modifications in the phenyl or piperazine rings could optimize therapeutic effects .
  • Antimicrobial Testing : Compounds were screened against multiple bacterial strains, revealing effective inhibition rates that support further exploration for potential antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.